2-(2-(Difluoromethyl)phenyl)acetonitrile
Description
Properties
IUPAC Name |
2-[2-(difluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPZUXSCXCFTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of p-Aminophenylacetonitrile
In the referenced patent, p-aminophenylacetonitrile undergoes radical trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) and tert-butyl peroxide (TBPO) as initiators. For difluoromethylation, sodium difluoromethanesulfinate (CF2HSO2Na) could replace CF3SO2Na.
Key Parameters from Patent Embodiments:
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Molar Ratios: CF3SO2Na:p-aminophenylacetonitrile = 2:1 (Embodiment 1) to 5:1 (Embodiment 2)
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Temperature: 15–60°C (room temperature to mild heating)
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Solvent: Ethyl acetate/water biphasic system
Hypothetical Adaptation for Difluoromethylation:
Diazotization and Reduction
Following fluoromethylation, the patent employs diazotization with NaNO2/H2SO4 and reduction using hypophosphorous acid (H3PO2) to eliminate the amino group. This step is critical for avoiding unwanted coupling reactions.
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Acid Concentration: 98% sulfuric acid ensures protonation of the amine.
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Temperature Control: Diazotization at 0–5°C prevents diazonium salt decomposition.
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Reductant Efficiency: H3PO2 achieves selective reduction without over-hydrogenation of the nitrile.
For difluoromethyl derivatives, identical conditions may apply, though the electron-withdrawing -CF2H group could slow diazotization kinetics, necessitating extended reaction times.
Cyanation of Halogenated Precursors
An alternative route involves cyanation of 2-(difluoromethyl)benzyl halides. ChemicalBook notes that 2-(trifluoromethyl)phenylacetonitrile is synthesized from 2-(trifluoromethyl)benzyl bromide via nucleophilic substitution with cyanide sources.
Reaction Scheme Proposal:
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Halogenation: 2-(Difluoromethyl)toluene → 2-(difluoromethyl)benzyl bromide (using NBS or PBr3)
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Cyanation: Benzyl bromide + NaCN/CuCN → 2-(2-(difluoromethyl)phenyl)acetonitrile
Challenges:
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Steric Hindrance: The -CF2H group may impede nucleophilic attack at the benzylic position.
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Byproduct Formation: Competing elimination or polymerization requires stringent temperature control (-10–0°C).
While not directly referenced in the provided sources, modern cross-coupling strategies (e.g., Suzuki-Miyaura) could theoretically assemble the difluoromethylphenyl moiety prior to cyanation. For example:
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Couple 2-bromophenylacetonitrile with a difluoromethylboronate ester.
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Optimize catalytic systems (Pd(PPh3)4, SPhos) for compatibility with nitrile groups.
Advantages:
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Modular synthesis with late-stage fluorination.
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Tolerance for diverse functional groups.
Limitations:
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Limited precedent for difluoromethylboronate availability.
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Potential catalyst poisoning by nitrile ligands.
Industrial Scalability and Waste Management
The patent CN104447402A emphasizes solvent recovery (ethyl acetate distillation) and minimal waste generation, principles applicable to difluoromethyl synthesis. Key considerations include:
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Solvent Choice: Ethyl acetate’s low toxicity and ease of separation favor its use over DMF or DMSO.
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Acid Neutralization: Post-reaction H2SO4 can be neutralized with CaCO3 to generate gypsum (CaSO4), a disposable byproduct.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Difluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
The difluoromethyl group is known to enhance the pharmacological properties of compounds. Research indicates that substituents like difluoromethyl can significantly affect the lipophilicity and metabolic stability of drug candidates.
- Lipophilicity Modulation: Compounds containing difluoromethyl groups exhibit altered lipophilicity compared to their non-fluorinated counterparts. For example, studies have shown that difluoromethylbenzene has a higher logP value (2.4) than phenol (1.5), suggesting improved membrane permeability which is crucial for drug absorption .
- Pharmacokinetics: The incorporation of difluoromethyl groups can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles in lead-like drug structures . The presence of such groups can also reduce the metabolic activation pathways that lead to toxicity.
Synthesis of Pharmaceutical Intermediates
2-(2-(Difluoromethyl)phenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. The compound's structure allows for further functionalization through established synthetic pathways:
- Difluoromethylation Reactions: Recent advancements in difluoromethylation techniques enable the selective introduction of the difluoromethyl group into aromatic systems. This has implications for synthesizing complex molecules with specific biological activities .
- Radical Chemistry Applications: The compound can be utilized in radical-mediated transformations, which are valuable in constructing diverse molecular architectures relevant to drug discovery .
Material Science
In addition to its medicinal applications, 2-(2-(Difluoromethyl)phenyl)acetonitrile is being explored for its properties in materials science:
- Fluorinated Polymers: The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. This makes them suitable for applications in coatings and advanced materials .
- Nanotechnology: Research into nanostructured materials often utilizes fluorinated compounds due to their unique surface properties, which can improve the functionality of nanocarriers in drug delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The nitrile group can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
- Substituent Effects :
- 2-(2-(Difluoromethyl)phenyl)acetonitrile : The -CF₂H group is moderately electron-withdrawing (σₚ = 0.43) compared to -CF₃ (σₚ = 0.61) and -Cl (σₚ = 0.23). This balances lipophilicity and reactivity, favoring interactions in biological systems .
- 2-(2,4-Dichlorophenyl)acetonitrile : Chlorine substituents provide stronger electron-withdrawing effects, increasing electrophilicity but reducing metabolic stability due to higher polarity .
- 2-Chloro-5-(trifluoromethyl)phenylacetonitrile : The -CF₃ group is highly electron-withdrawing, leading to greater steric hindrance and reduced solubility in polar solvents .
Physical Properties
*Inferred from analogs with similar fluorination .
Key Research Findings
- Fluorine’s Role : Difluoromethyl groups improve pharmacokinetic profiles by reducing basicity of adjacent amines and stabilizing conformations through stereoelectronic effects .
- Comparative Reactivity : Ortho-substituted difluoromethyl nitriles exhibit slower hydrolysis rates than chloro analogs due to reduced electrophilicity .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, as seen in analogs with melting points >130°C .
Data Tables
Table 1: Substituent Electronic Parameters
| Substituent | σₚ (Hammett) | π (Lipophilicity) |
|---|---|---|
| -CF₂H | 0.43 | 0.89 |
| -CF₃ | 0.61 | 1.07 |
| -Cl | 0.23 | 0.71 |
| -F | 0.06 | 0.14 |
Biological Activity
2-(2-(Difluoromethyl)phenyl)acetonitrile, with the chemical formula C9H7F2N, is an organic compound that has garnered attention for its potential biological activities. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, which can influence its interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a difluoromethyl group attached to a phenyl ring, linked to an acetonitrile moiety. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H7F2N |
| Molecular Weight | 181.16 g/mol |
| CAS Number | 1000556-48-8 |
| InChI Key | BZPZUXSCXCFTBO-UHFFFAOYSA-N |
The biological activity of 2-(2-(Difluoromethyl)phenyl)acetonitrile is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's ability to penetrate biological membranes, while the nitrile group can participate in interactions with enzymes and receptors. This dual functionality may lead to modulation of various biological pathways.
Anticancer Properties
Research has indicated that compounds similar to 2-(2-(Difluoromethyl)phenyl)acetonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in MRC-5 and HepG2 cells, suggesting potential use in cancer therapeutics .
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective properties of this compound. In particular, it has been studied for its ability to inhibit caspase-2, an enzyme implicated in neurodegenerative diseases. The selectivity of certain derivatives over caspase-3 indicates a promising avenue for developing treatments for conditions like Alzheimer's disease .
Case Studies and Research Findings
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Caspase Inhibition : A study screening a library of electrophilic fragments identified several compounds with significant inhibition of caspase-2, including derivatives related to 2-(2-(Difluoromethyl)phenyl)acetonitrile. These compounds showed selectivity over caspase-3, which is critical for minimizing side effects in therapeutic applications .
Compound ID pIC50 (Caspase-2) Selectivity Factor Compound 17 5.28 >12 Compound 196 6.15 10 - Cytotoxicity Assays : Cytotoxicity against mammalian cells was assessed using standard assays like Alamar Blue and MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations .
Q & A
Q. What are the optimized synthetic routes for 2-(2-(Difluoromethyl)phenyl)acetonitrile, and what reaction conditions ensure high yield and purity?
The synthesis typically involves halogenation and functional group transformations. For example:
- Halogenation of precursors : Bromine or iodine substituents on the phenyl ring can be introduced via electrophilic aromatic substitution under acidic conditions (e.g., H₂SO₄) at 0–25°C .
- Cyanide incorporation : A nitrile group is introduced via nucleophilic substitution using KCN or NaCN in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) .
Q. Which analytical methods are most effective for characterizing 2-(2-(Difluoromethyl)phenyl)acetonitrile and verifying its structural integrity?
- NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for aromatic protons (δ 7.2–7.8 ppm), difluoromethyl (-CF₂H, δ 5.8–6.2 ppm as a triplet), and nitrile-adjacent CH₂ (δ 3.5–4.0 ppm). ¹⁹F NMR confirms the -CF₂H group (δ -110 to -120 ppm) .
- IR spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches) .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 193.1 g/mol) .
Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in substitution reactions?
The -CF₂H group is electron-withdrawing, reducing electron density on the phenyl ring and activating positions ortho and para for electrophilic attacks. This enhances reactivity in:
- Nucleophilic aromatic substitution : Electron-deficient rings facilitate reactions with amines or thiols under mild conditions (e.g., K₂CO₃ in DMSO, 50°C) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (80°C) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of 2-(2-(Difluoromethyl)phenyl)acetonitrile in different solvent systems?
Contradictions arise from solvent polarity effects on transition states:
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates, accelerating SNAr reactions but may deactivate catalysts in cross-couplings .
- Non-polar solvents (toluene) : Favor radical or neutral pathways, as seen in Ullmann-type couplings.
Methodology : Use kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 16, B3LYP/6-31G**) to map solvent-dependent energy barriers .
Q. What computational approaches are recommended to model the interaction of 2-(2-(Difluoromethyl)phenyl)acetonitrile with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID). Focus on fluorine’s van der Waals interactions and dipole effects .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .
Q. What strategies are effective for evaluating the biological activity of derivatives of 2-(2-(Difluoromethyl)phenyl)acetonitrile in vitro?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) .
- Cellular uptake studies : Radiolabel the compound with ¹⁸F (GE Healthcare TRACERlab FX-FN) and quantify uptake in cancer cell lines (e.g., HeLa) using gamma counting .
- Toxicity profiling : MTT assays (72 hr exposure) in primary hepatocytes to determine LC₅₀ and assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
